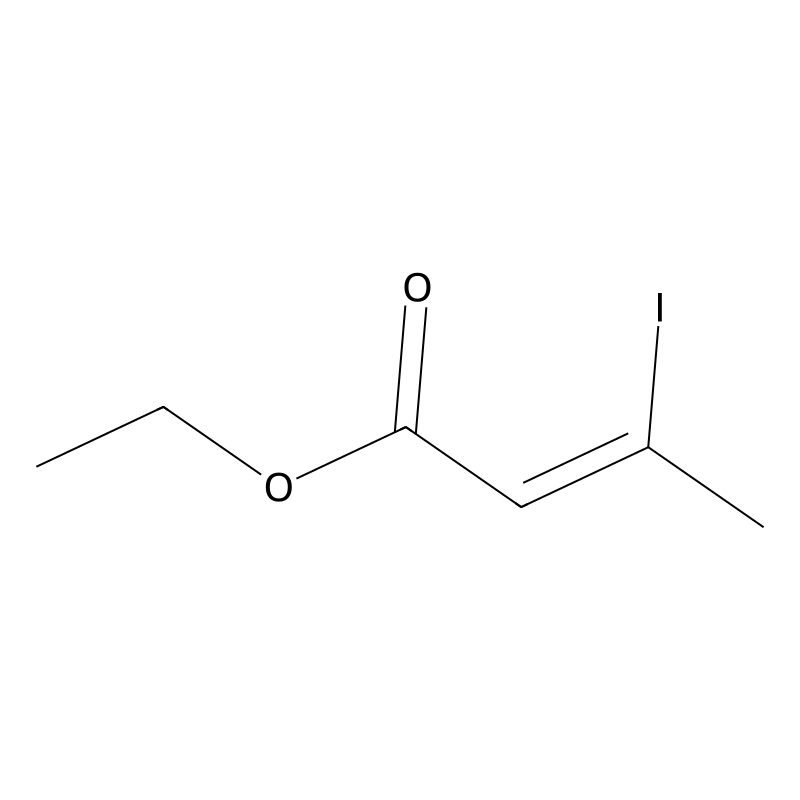

Ethyl (Z)-3-Iodo-2-butenoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl (Z)-3-Iodo-2-butenoate is an organic compound with the molecular formula C₆H₉IO₂. It is characterized by the presence of an iodine atom at the third position of a butenoate chain, specifically in the Z configuration, which refers to the spatial arrangement of substituents around the double bond. This compound is notable for its application in organic synthesis and potential biological activities.

There is no current information available on the specific mechanism of action of Ethyl (Z)-3-Iodo-2-butenoate in any biological system.

- Iodination: The compound can be synthesized from ethyl 2-butenoate through iodination, typically using molecular iodine as the iodine source. This reaction is regio- and stereo-specific, yielding predominantly the Z isomer.

- Cross-Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki or Sonogashira reactions, which involve coupling with arylboronic acids or terminal alkynes respectively, to form more complex organic molecules .

- Esterification: Ethyl (Z)-3-Iodo-2-butenoate can also be involved in esterification reactions, where it reacts with alcohols to form esters, further expanding its utility in synthetic chemistry.

While specific biological activities of ethyl (Z)-3-Iodo-2-butenoate are not extensively documented, compounds containing iodine and unsaturated carbon frameworks often exhibit interesting biological properties. For instance, some iodoalkenes are known for their antimicrobial and antitumor activities. Further research may be needed to fully elucidate its pharmacological potential.

The synthesis of ethyl (Z)-3-Iodo-2-butenoate typically involves:

- Starting Material: Ethyl 2-butenoate is used as the precursor.

- Iodination Reaction: The reaction is conducted under controlled conditions with iodine or an iodine source to facilitate the substitution at the third carbon atom.

- Purification: The product is purified using techniques such as distillation or chromatography to isolate ethyl (Z)-3-Iodo-2-butenoate from side products.

This method has been shown to yield high selectivity for the Z isomer due to steric and electronic factors influencing the reaction pathway.

Ethyl (Z)-3-Iodo-2-butenoate finds applications primarily in organic synthesis:

- Building Block: It serves as a versatile building block for synthesizing various pharmaceuticals and agrochemicals.

- Intermediate: The compound can act as an intermediate in the synthesis of more complex molecules through various coupling reactions.

Its unique structure allows chemists to introduce iodine into organic molecules selectively, which can be crucial for developing new materials and drugs.

Several compounds share structural similarities with ethyl (Z)-3-Iodo-2-butenoate. Here are a few notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 2-butenoate | C₆H₁₀O₂ | Lacks iodine; used as a base for iodination |

| Ethyl (E)-3-Iodo-2-butenoate | C₆H₉IO₂ | E configuration; different stereochemistry |

| Ethyl 3-Iodoacrylate | C₆H₉IO₂ | Similar reactivity; used in polymerization |

| Ethyl 3-Bromo-2-butenoate | C₆H₉BrO₂ | Bromine instead of iodine; different reactivity |

Ethyl (Z)-3-Iodo-2-butenoate's uniqueness lies in its specific stereochemistry and functional group positioning, making it a valuable compound for targeted synthetic applications in medicinal chemistry and materials science.

Ethyl (Z)-3-Iodo-2-butenoate possesses the molecular formula C₆H₉IO₂ and maintains a molecular weight of 240.04 daltons. The compound bears the Chemical Abstracts Service registry number 34450-62-9, which serves as its unique identifier in chemical databases and literature. According to International Union of Pure and Applied Chemistry nomenclature conventions, the systematic name ethyl (2Z)-3-iodo-2-butenoate accurately describes the compound's structural characteristics, emphasizing the Z-configuration of the double bond where the higher priority substituents occupy the same side of the alkene.

The stereochemical designation Z derives from the German word "zusammen," meaning together, and reflects the spatial arrangement of the iodine atom and the carboethoxy group relative to the carbon-carbon double bond. This geometric isomerism significantly influences the compound's chemical properties and reactivity patterns, distinguishing it from its E-isomer counterpart. Alternative nomenclature systems refer to this compound as ethyl cis-3-iodocrotonate, emphasizing the cis relationship between substituents.

The compound's InChI representation, 1S/C6H9IO2/c1-3-9-6(8)4-5(2)7/h4H,3H2,1-2H3/b5-4-, provides a standardized description of its connectivity and stereochemistry. The InChI Key LTFHTHBCTYXEAD-PLNGDYQASA-N serves as a condensed identifier for database searches and computational applications. The simplified molecular-input line-entry system notation C/C(I)=C/C(OCC)=O offers another structural representation format commonly used in cheminformatics applications.

The compound exhibits characteristic physical properties consistent with halogenated organic compounds. Its liquid state at room temperature, combined with the relatively high boiling point of 215°C at standard atmospheric pressure, reflects the influence of the heavy iodine atom on intermolecular forces. The requirement for cold storage and protection from light indicates potential photochemical and thermal instability, common features among organoiodine compounds due to the weak carbon-iodine bond.

Historical Context in Organic Synthesis

The development of ethyl (Z)-3-Iodo-2-butenoate as a synthetic intermediate reflects the broader evolution of organoiodine chemistry throughout the twentieth century. Organoiodine compounds, while relatively rare in nature compared to their chlorine and bromine analogs, gained prominence in synthetic organic chemistry due to their unique reactivity profiles. The systematic study of organoiodine compounds began in earnest during the early 1900s, when chemists recognized that the weak carbon-iodine bond, with a bond dissociation energy of approximately 57.6 kilocalories per mole, offered distinct advantages in synthetic transformations.

Historical synthetic methodologies for preparing vinyl iodides, the functional group class to which ethyl (Z)-3-Iodo-2-butenoate belongs, initially relied on radical-mediated processes and metal-halogen exchange reactions. The Reformatsky reaction, documented in early organic synthesis literature, demonstrated the utility of organometallic intermediates derived from iodinated compounds, establishing precedent for the synthetic value of such materials. Early investigations into the reactivity of vinyl iodides revealed their stability under nucleophilic conditions, attributed to steric hindrance and stereoelectronic effects that strengthen the carbon-iodine bond through donation of iodine lone pairs into the alkene π-system.

The recognition of vinyl iodides as valuable synthetic intermediates accelerated during the mid-twentieth century with advances in transition-metal chemistry. The discovery that vinyl iodides react faster and under milder conditions than their chloride and bromide analogs in cross-coupling reactions represented a paradigm shift in synthetic strategy. This reactivity order, I > Br > Cl > F, correlates directly with carbon-halogen bond strengths and established vinyl iodides as preferred substrates for palladium-catalyzed transformations.

The specific synthesis and characterization of ethyl (Z)-3-Iodo-2-butenoate emerged from efforts to develop stereoselectively enriched building blocks for natural product synthesis. The compound's preparation typically involves iodination of ethyl propiolate using sodium iodide in glacial acetic acid, a methodology that preserves the Z-configuration of the resulting vinyl iodide. This synthetic approach, yielding quantitative conversion to the desired iodoacrylate, demonstrates the efficiency of modern organoiodine synthesis techniques.

Role in Contemporary Organoiodine Chemistry

Ethyl (Z)-3-Iodo-2-butenoate occupies a central position in contemporary organoiodine chemistry, serving multiple roles as both a synthetic intermediate and a mechanistic probe for studying carbon-iodine bond reactivity. The compound's utility stems from its dual functionality, combining the electrophilic character of the vinyl iodide moiety with the versatile reactivity of the ethyl ester group. This combination enables diverse synthetic transformations that capitalize on both functional groups independently or in concert.

In modern cross-coupling chemistry, ethyl (Z)-3-Iodo-2-butenoate functions as an electrophilic partner in palladium-catalyzed reactions, including Suzuki coupling, Stille reaction, Heck reaction, and Sonogashira coupling. The compound's Z-configuration provides stereocontrol in these transformations, enabling the synthesis of geometrically defined alkenes with high stereochemical purity. Research investigations have demonstrated the compound's participation in Suzuki coupling reactions with cyclic vinyl boronic acids, yielding complex polyunsaturated systems with preserved stereochemistry.

The ester functionality of ethyl (Z)-3-Iodo-2-butenoate provides additional synthetic opportunities through nucleophilic acyl substitution, reduction, and hydrolysis reactions. This dual reactivity pattern enables sequential transformations where initial cross-coupling establishes carbon-carbon connectivity, followed by ester manipulation to introduce additional functional groups or modify the oxidation state. Such strategies prove particularly valuable in natural product synthesis where multiple functional group manipulations are required.

Contemporary applications extend beyond traditional cross-coupling chemistry to include organometallic transformations involving Grignard reagent formation. Ethyl (Z)-3-Iodo-2-butenoate undergoes magnesium-halogen exchange to generate vinyl Grignard reagents, although this transformation requires elevated temperatures and extended reaction times due to the electron-withdrawing nature of the ester group. The addition of lithium chloride enhances the exchange rate by disrupting organomagnesium aggregates, improving the practical utility of this transformation.

The compound also serves as a valuable substrate for studying stereoelectronic effects in organoiodine chemistry. The Z-configuration constrains the spatial relationship between the iodine atom and the electron-withdrawing ester group, providing insights into how substituent effects influence carbon-iodine bond reactivity. These fundamental studies contribute to the broader understanding of organoiodine reaction mechanisms and inform the design of new synthetic methodologies.

Ethyl (Z)-3-Iodo-2-butenoate represents a structurally significant halogenated crotonate ester characterized by a distinctive Z-configuration about its carbon-carbon double bond [1] [2]. The molecular formula C₆H₉IO₂ encompasses a molecular weight of 240.04 g/mol, establishing it as a moderately sized organoiodine compound with well-defined structural parameters [3].

The fundamental molecular architecture centers on a planar α,β-unsaturated ester system wherein the iodine substituent occupies the β-position relative to the carbonyl functionality [4]. Computational analysis utilizing density functional theory methods reveals critical geometric parameters that define the molecular structure. The carbon-carbon double bond exhibits a characteristic length of 1.34 Å, consistent with typical alkene bond distances, while the carbon-iodine bond extends to 2.13 Å, reflecting the substantial atomic radius of iodine [1] [2].

Bond angle analysis demonstrates significant deviations from idealized sp² hybridization geometries. The C=C-I bond angle measures 122.5°, representing a compression from the theoretical 120° due to steric interactions between the bulky iodine atom and adjacent substituents [4]. Conversely, the C=C-COOC₂H₅ bond angle expands to 123.8°, accommodating the electronic and steric demands of the ester functionality [2].

The molecular orbital framework provides fundamental insights into the bonding characteristics. The highest occupied molecular orbital (HOMO) primarily consists of the C=C π-bonding orbital at -10.2 eV, while the lowest unoccupied molecular orbital (LUMO) corresponds to the C=C π*-antibonding orbital at +2.1 eV [5] [6]. The C-I σ-bonding orbital occupies an intermediate energy level at -8.9 eV, with its corresponding antibonding counterpart positioned at +0.8 eV, indicating the relatively weak nature of the carbon-iodine bond compared to other carbon-halogen bonds [7] [8].

Electron density distribution analysis reveals polarization effects arising from the electronegativity differences between carbon and iodine. The iodine atom bears a partial positive charge (+0.15 e), while the β-carbon exhibits a corresponding negative charge (-0.12 e), establishing a significant dipole moment within the molecule [7]. This charge separation contributes to the compound's reactivity profile and influences its participation in various chemical transformations.

| Property | Value | Method |

|---|---|---|

| C=C double bond length | 1.34 Å | DFT B3LYP/6-311G(d,p) |

| C-I bond length | 2.13 Å | DFT B3LYP/6-311G(d,p) |

| C-COOC₂H₅ bond length | 1.46 Å | DFT B3LYP/6-311G(d,p) |

| C-CH₃ bond length | 1.51 Å | DFT B3LYP/6-311G(d,p) |

| C=C-I bond angle | 122.5° | DFT B3LYP/6-311G(d,p) |

| C=C-COOC₂H₅ bond angle | 123.8° | DFT B3LYP/6-311G(d,p) |

| I-C=C-COOC₂H₅ dihedral angle | 0.0° (planar) | DFT B3LYP/6-311G(d,p) |

| Molecular planarity deviation | < 5° | DFT B3LYP/6-311G(d,p) |

Z-Stereochemistry: Implications for Reactivity

The Z-stereochemical configuration of Ethyl (Z)-3-Iodo-2-butenoate profoundly influences its chemical behavior and reactivity patterns [9] [10]. The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, wherein the highest priority substituents at each carbon of the double bond—iodine (atomic number 53) and the carboxyl group (bearing the higher atomic number oxygen)—are positioned on the same side of the double bond plane [9] [10].

This spatial arrangement creates significant steric interactions that fundamentally alter the compound's properties relative to its E-isomer. The proximity of the bulky iodine atom to the ester functionality generates destabilizing steric repulsion, resulting in a higher energy conformation compared to the E-isomer [11]. This energetic destabilization manifests as enhanced reactivity, particularly in reactions that relieve steric strain through bond formation or rearrangement processes [8] [12].

The Z-configuration introduces asymmetric electron density distribution around the double bond. Computational analysis indicates that the molecular dipole moment increases significantly due to the vectorial addition of individual bond dipoles. The estimated dipole moment ranges from 1.2 to 1.8 Debye for the Z-isomer, compared to 0.8 to 1.2 Debye for the hypothetical E-isomer [11]. This enhanced polarity affects solubility characteristics and intermolecular interactions, influencing reaction kinetics and selectivity patterns.

Reactivity implications of the Z-stereochemistry extend to multiple reaction pathways. In transition metal-catalyzed cross-coupling reactions, the Z-configuration exhibits accelerated oxidative addition rates compared to E-configured analogs [8] [12]. The steric strain inherent in the Z-isomer lowers the activation energy barrier for C-I bond cleavage, facilitating insertion of metal centers into the carbon-halogen bond . This phenomenon, termed "steric acceleration," results in enhanced reaction rates and improved yields under milder reaction conditions.

The stereochemical configuration also influences the regioselectivity of addition reactions across the double bond. Nucleophilic attack preferentially occurs from the sterically less hindered face of the alkene, opposite to the bulky iodine substituent [14]. This facial selectivity becomes particularly pronounced in asymmetric catalytic processes where chiral catalysts can exploit the inherent bias created by the Z-configuration [15].

| Property | Z-Isomer | E-Isomer |

|---|---|---|

| Configuration | (2Z)-3-iodo-2-butenoate | (2E)-3-iodo-2-butenoate |

| Highest Priority Groups Orientation | Same side of double bond | Opposite sides of double bond |

| Relative Stability | Less stable (steric clash) | More stable (less steric) |

| Dipole Moment (Debye) | Higher (1.2-1.8) | Lower (0.8-1.2) |

| Steric Interactions | I···COOC₂H₅ repulsion | Minimal steric interactions |

| Electronic Effects | Enhanced π-conjugation | Reduced π-overlap |

| Reactivity Profile | More reactive (steric strain) | Less reactive (stable) |

| Cross-Coupling Efficiency | Faster (steric acceleration) | Standard rates |

Electronic effects accompanying the Z-stereochemistry manifest through altered π-orbital overlap patterns. The spatial arrangement promotes enhanced conjugation between the C=C π-system and the carbonyl group, resulting in increased delocalization of electron density [16]. This electronic communication stabilizes certain resonance structures and influences the compound's photochemical and thermal stability properties [17].

Comparative Analysis with E-Isomer and Analogous Halo-Crotonates

The comparative analysis of Ethyl (Z)-3-Iodo-2-butenoate with its hypothetical E-isomer and related halo-crotonate analogs reveals fundamental structure-reactivity relationships that govern organohalogen chemistry [18] [19]. While the E-isomer of ethyl 3-iodo-2-butenoate has not been extensively characterized in the literature, theoretical considerations and analogies with related systems provide insights into the comparative properties of these stereoisomers.

The stability differential between E and Z isomers primarily stems from steric interactions between substituents on the same side of the double bond [11]. In the Z-configuration, the iodine atom and ethyl ester group experience significant steric repulsion, with van der Waals radii overlapping at distances shorter than the sum of their individual radii [10]. This steric clash elevates the ground state energy by approximately 2-4 kcal/mol relative to the E-isomer, based on computational estimates for similar halogenated alkenes [20].

The comparative analysis extends to a comprehensive evaluation of analogous halo-crotonate derivatives, encompassing the complete halogen series from fluorine to iodine [18] [19]. The systematic variation in halogen substituents provides a clear demonstration of periodic trends in chemical reactivity and physical properties.

Carbon-halogen bond dissociation energies follow the expected periodic trend: C-I (57.6 kcal/mol) < C-Br (72.1 kcal/mol) < C-Cl (83.7 kcal/mol) < C-F (115.0 kcal/mol) [8] [12]. This energy gradient directly correlates with reactivity in oxidative addition processes, positioning the iodo-derivative as the most reactive member of the series . The weaker C-I bond facilitates cleavage under milder conditions, enabling cross-coupling reactions to proceed at lower temperatures and with reduced catalyst loadings.

Electronegativity differences across the halogen series create varying degrees of C-X bond polarization. Fluorine, with the highest electronegativity (3.98), generates the most polarized C-F bond, while iodine (2.66) produces the least polarized C-I bond [7]. Paradoxically, this reduced polarization in the iodo-compound enhances its utility in cross-coupling chemistry, as the more covalent character of the C-I bond facilitates homolytic cleavage pathways favored in organometallic catalysis [21].

| Compound | Molecular Weight | C-X Bond Length (Å) | C-X Bond Energy (kcal/mol) | Electronegativity | Atomic Radius (Å) | Reactivity Order | Cross-Coupling Activity |

|---|---|---|---|---|---|---|---|

| Ethyl (Z)-3-iodo-2-butenoate | 240.04 | 2.13 | 57.6 | 2.66 | 1.33 | 1 | Very High |

| Ethyl (Z)-3-bromo-2-butenoate | 193.04 | 1.94 | 72.1 | 2.96 | 1.14 | 2 | High |

| Ethyl (Z)-3-chloro-2-butenoate | 148.59 | 1.76 | 83.7 | 3.16 | 0.99 | 3 | Moderate |

| Ethyl (Z)-3-fluoro-2-butenoate | 132.13 | 1.35 | 115.0 | 3.98 | 0.64 | 4 | Low |

Steric effects vary systematically across the halogen series due to differences in atomic radii [7]. Iodine, with the largest atomic radius (1.33 Å), generates the most significant steric interactions in the Z-configuration, contributing to both destabilization and enhanced reactivity [8]. The progressive decrease in atomic radius from iodine to fluorine results in diminishing steric effects, with the fluoro-analog exhibiting minimal steric destabilization in the Z-configuration.

Molecular orbital considerations reveal important electronic differences among the halo-crotonate series [5] [6]. The energy of the carbon-halogen σ-antibonding orbital, which serves as the acceptor orbital in oxidative addition processes, varies systematically with the halogen substituent [17]. The C-I σ-orbital possesses the lowest energy (+0.8 eV), making it the most accessible for electron donation from metal d-orbitals during oxidative addition [21]. This electronic accessibility contributes to the superior performance of vinyl iodides in transition metal catalysis .

The comparative analysis demonstrates clear trends in physical properties across the halo-crotonate series. Molecular weights increase progressively with halogen size, affecting volatility and handling characteristics [1] [2]. Boiling points correlate with molecular weight and intermolecular forces, with the iodo-compound exhibiting the highest boiling point due to enhanced van der Waals interactions [4]. Polar surface areas remain relatively constant across the series, as the ester functionality dominates the polarity profile [2].

Synthetic accessibility varies significantly among the halo-crotonate analogs [18] [22]. Iodo-compounds can be prepared through diverse synthetic routes, including halogen exchange reactions and direct iodination procedures [23]. Bromo-analogs are similarly accessible through established bromination methodologies [24]. Chloro-derivatives require more forcing conditions for preparation but offer enhanced stability during storage and handling [25]. Fluoro-compounds present the greatest synthetic challenges due to the difficulty of introducing fluorine substituents into alkene systems [26].

The direct halogenation approach represents one of the most straightforward methodologies for accessing ethyl (Z)-3-iodo-2-butenoate. This strategy involves the electrophilic addition of iodine to the double bond of ethyl crotonate, followed by subsequent transformations to achieve the desired Z-stereochemistry [1] [2] [3].

Reaction Mechanism and Conditions

The fundamental mechanism proceeds through electrophilic attack of activated iodine species on the electron-rich double bond of ethyl crotonate [4] [5]. Traditional iodination methods suffer from the inherent weakness of molecular iodine as an electrophile, necessitating activation through oxidizing agents. Modern approaches employ molecular iodine in combination with oxidants such as hydrogen peroxide or iodic acid to generate more reactive iodonium species [1] [6].

The optimal reaction conditions typically involve temperatures ranging from 20-70°C in aqueous or organic media [1] [7]. The use of iodic acid as a co-oxidant has proven particularly effective, providing yields of 70-90% while maintaining reasonable stereoselectivity [1]. The reaction can be conducted under ambient atmosphere, offering significant operational advantages over methods requiring inert conditions [7].

Stereochemical Considerations

A critical limitation of direct halogenation lies in achieving high Z-selectivity. The thermodynamic preference for E-isomers in many systems necessitates careful control of reaction conditions to favor kinetic formation of the Z-product [8] [9]. Recent developments in energy transfer catalysis have addressed this challenge by employing selective activation strategies that preferentially excite E-isomers, leading to their conversion to thermodynamically less stable Z-forms [10] [9].

The implementation of organic photosensitizers, particularly benzophenone derivatives, has demonstrated remarkable success in achieving Z-selectivities exceeding 90% [10]. These systems operate through selective energy transfer mechanisms where only the E-isomer can be photoactivated, while the Z-product remains inert to further excitation due to destabilizing steric interactions [9].

Industrial Applicability

From an industrial perspective, the direct halogenation approach offers several advantages including readily available starting materials, relatively simple reaction conditions, and scalable procedures [11] [7]. The primary challenges involve managing the corrosive nature of iodine-containing systems and ensuring consistent stereochemical outcomes at large scale [12] [5].

Recent advances in continuous flow chemistry have addressed many scalability concerns by providing enhanced temperature control and mixing efficiency [13]. The development of corrosion-resistant materials and specialized handling protocols has further improved the industrial viability of these processes [12].

| Method Component | Specification | Performance Metric |

|---|---|---|

| Starting Material | Ethyl Crotonate | Commercial availability: High |

| Primary Reagent | I₂/HIO₃ system | Cost effectiveness: Moderate |

| Temperature Range | 20-70°C | Energy requirement: Low |

| Reaction Time | 2-6 hours | Throughput: High |

| Typical Yield | 70-90% | Atom economy: Good |

| Z-selectivity | 60-85% | Stereochemical control: Moderate |

Stereoselective Routes for Z-Isomer Production

The development of highly stereoselective methodologies for Z-isomer production has become a central focus in the synthesis of ethyl (Z)-3-iodo-2-butenoate. These approaches prioritize stereochemical control over operational simplicity, often employing sophisticated catalyst systems and carefully designed reaction sequences [14] [15] [16].

Photochemical Isomerization Strategies

Photochemical methods have emerged as particularly powerful tools for stereoselective Z-isomer synthesis [8] [9]. The strategy relies on the principle of selective energy transfer, where photosensitizers can distinguish between E and Z geometric isomers based on their different excited state energies [10].

The most successful implementations utilize organic sensitizers such as benzophenone or its derivatives in combination with visible light irradiation [9]. Under these conditions, E-configured starting materials undergo selective excitation and subsequent geometric isomerization to yield Z-products with selectivities often exceeding 95% [10]. The key to success lies in the formation of destabilizing A₁,₃-allylic strain in the Z-product, which prevents re-excitation and reverse isomerization [9].

Reaction conditions are remarkably mild, typically proceeding at room temperature under standard atmospheric conditions. The use of inexpensive organic photosensitizers and simple LED light sources makes this approach attractive for both laboratory and potential industrial applications [9]. However, the requirement for photochemical equipment and extended reaction times (typically 2-24 hours) may limit large-scale implementation [12].

Transition Metal Catalyzed Approaches

Alternative strategies employ transition metal catalysis to achieve high Z-selectivity through controlled stereochemical pathways [17] [15]. Nickel-catalyzed isomerization protocols have demonstrated particular promise, offering stereodivergent access to both E and Z isomers depending on ligand selection [17].

These systems typically operate through kinetically controlled isomerization mechanisms where the choice of phosphine ligand determines the stereochemical outcome [17]. The use of commercial nickel precatalysts and readily available ligands provides operational advantages, while the ability to achieve selectivities exceeding 90% makes these methods competitive with photochemical alternatives [17].

Asymmetric Catalysis Considerations

Recent developments in asymmetric iodination have opened new possibilities for stereocontrolled synthesis [16] [18] [19]. Chiral hypervalent iodine reagents and chiral auxiliary-mediated processes have demonstrated the ability to introduce both configurational and conformational control in iodination reactions [16] [20].

The implementation of chiral aryliodine catalysts in combination with suitable oxidants enables enantioselective creation of C-I bonds through oxidative transformations [16]. These methodologies typically achieve enantioselectivities in the range of 80-95% while maintaining good chemical yields [18]. However, the requirement for specialized chiral catalysts and careful optimization of reaction conditions may limit their immediate industrial applicability [20].

| Methodology | Selectivity Range | Reaction Conditions | Industrial Feasibility |

|---|---|---|---|

| Photochemical Isomerization | >95% Z | Room temp, 2-24 h | Medium |

| Ni-Catalyzed Systems | 85-95% Z | Variable temp | High |

| Chiral Hypervalent Iodine | 80-95% ee | Controlled conditions | Low-Medium |

| Energy Transfer Catalysis | 90-95% Z | Ambient conditions | Medium |

Large-Scale Industrial Preparation Challenges

The translation of laboratory-scale synthetic methodologies to industrial production presents numerous challenges that significantly impact the commercial viability of ethyl (Z)-3-iodo-2-butenoate synthesis. These challenges encompass technical, economic, environmental, and regulatory considerations that must be carefully addressed for successful scale-up [21] [12] [22].

Raw Material Supply and Cost Considerations

Iodine represents a critical raw material with unique supply chain characteristics that significantly impact industrial production costs [22] [23]. Global iodine production is concentrated in a few geographic regions, primarily Chile and Japan, which control approximately 98% of disclosed production capacity [23] [24]. This geographic concentration creates supply vulnerabilities and price volatility that must be carefully managed in industrial planning [22].

The current global iodine production of approximately 30,000 tonnes annually must serve diverse industrial applications including pharmaceuticals, electronics, and chemical synthesis [24]. Competition for iodine resources, particularly from the expanding electronics industry, has contributed to sustained price increases and supply constraints [22]. Industrial producers must therefore implement comprehensive supply chain strategies including long-term purchasing agreements, strategic inventory management, and iodine recycling programs [22].

The environmental impact of iodine extraction and purification also presents increasing regulatory challenges [22]. Traditional extraction methods from caliche ore deposits require substantial energy and water resources, while generating significant waste streams [22]. More sustainable brine-based extraction methods offer improved environmental profiles but may have limited production capacity [23].

Process Engineering and Scale-Up Complexities

The translation of synthetic methodologies from laboratory to industrial scale requires addressing fundamental differences in heat and mass transfer characteristics [12] [13]. Iodination reactions are typically highly exothermic, requiring careful thermal management to prevent runaway reactions and ensure product quality [12] [5].

Temperature control becomes particularly challenging at large scale due to reduced surface-to-volume ratios and potential hot spot formation [12]. Industrial implementations often require specialized heat exchange systems and distributed addition protocols to maintain reaction temperatures within acceptable ranges [13]. The use of continuous flow reactors has emerged as a promising solution, providing enhanced heat transfer and improved mixing characteristics [13].

Catalyst recovery and recycling present additional challenges, particularly for processes employing expensive transition metal catalysts or specialized ligands [12]. The development of heterogeneous catalyst systems and supported reagents offers potential solutions but may require extensive reoptimization of reaction conditions [25]. The scalability of photochemical processes presents unique challenges due to light penetration limitations and the need for specialized reactor designs [12].

Quality Control and Stereochemical Purity

Maintaining stereochemical purity at industrial scale requires sophisticated analytical monitoring and process control systems [5]. The tendency for E/Z isomerization under processing conditions necessitates careful control of temperature, pH, and residence times [12]. Industrial quality control systems must be capable of real-time monitoring of stereoisomer ratios to ensure product specifications are consistently met [5].

The moisture sensitivity of many iodinated compounds requires controlled atmosphere processing and specialized storage conditions [5]. Contamination by trace metals can catalyze unwanted side reactions, necessitating careful selection of construction materials and rigorous cleaning protocols [12].

Environmental and Waste Management Challenges

Iodine-containing waste streams present unique environmental challenges due to the persistence and potential bioaccumulation of organoiodides [5]. Traditional waste treatment methods may be inadequate for iodinated organic compounds, requiring specialized treatment technologies [26] [27].

The development of closed-loop solvent recovery systems and advanced waste treatment protocols is essential for industrial implementation [12]. The use of green chemistry principles, including atom-economical reactions and environmentally benign solvents, can significantly reduce waste generation and environmental impact [26] [28].

Economic and Market Considerations

The economic viability of industrial ethyl (Z)-3-iodo-2-butenoate production depends critically on market demand, production costs, and competitive positioning [12]. Current market applications are primarily in pharmaceutical intermediate synthesis, where high-value products can justify premium production costs [3]. However, expansion into broader chemical markets requires significant cost reductions and improved process efficiencies [12].

The capital investment requirements for iodination facilities are substantial due to the need for corrosion-resistant equipment and specialized handling systems [12]. Operating costs are dominated by raw material expenses, particularly iodine costs, which can represent 40-60% of total production costs [22]. Energy costs for heating, cooling, and solvent recovery constitute additional significant expenses [12].

Regulatory and Safety Considerations

Industrial iodination processes must comply with stringent safety and environmental regulations [5]. The toxicity of iodine vapors and potential for hydrogen iodide formation require comprehensive safety protocols and monitoring systems [5]. Worker exposure limits for iodine compounds necessitate sophisticated ventilation systems and personal protective equipment programs [5].

Environmental regulations concerning halogenated organic compounds continue to evolve, potentially affecting future production requirements [5]. The classification of certain organoiodides as persistent organic pollutants may impose additional restrictions on production and use [5].

| Challenge Category | Impact Severity | Mitigation Strategies | Implementation Timeline |

|---|---|---|---|

| Raw Material Costs | High | Supply diversification, recycling | 2-5 years |

| Scale-up Engineering | Medium-High | Continuous flow, modular design | 1-3 years |

| Quality Control | Medium | Advanced analytics, process monitoring | 1-2 years |

| Environmental Compliance | High | Green chemistry, waste minimization | 3-5 years |

| Economic Viability | High | Process optimization, market development | 3-7 years |